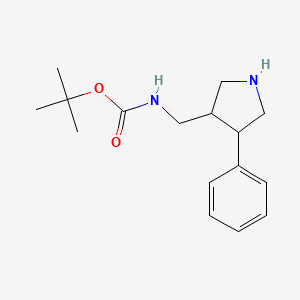

tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate

Descripción general

Descripción

Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate, also known as tert-Butylcarbamoylmethylpyrrolidine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a carbamate derivative of the amino acid pyrrolidine, and has been studied for its ability to act as a proton donor and acceptor in biochemical reactions. The compound is also known for its ability to form stable complexes with metal ions, and has been used in the synthesis of organic compounds. In

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate has been utilized in asymmetric synthesis, particularly in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. These reactions are pivotal for producing compounds with high optical purity, which are crucial in various pharmaceutical applications (Yang et al., 2009).

Drug Intermediate Synthesis

This compound serves as a key intermediate in the synthesis of significant drug intermediates, leveraging processes that are simple, cost-efficient, and environmentally friendly. For example, it's used in designing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).

Polymer Synthesis

In the field of polymer chemistry, tert-butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been used to synthesize poly(pyridine–imide)s with tert-butyl substituents. These polymers display good solubility and excellent thermal stability, making them suitable for high-performance applications (Lu et al., 2014).

Catalysis

In catalysis, the compound has been involved in rhodium-catalyzed enantioselective addition reactions. These reactions are fundamental in the production of compounds with specific chiral configurations, which is crucial in the development of catalysts and pharmaceuticals (Storgaard & Ellman, 2009).

Building Blocks in Organic Synthesis

tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been recognized as important building blocks in organic synthesis. They have been used in various chemical transformations, underscoring their versatility and utility in constructing complex molecular architectures (Guinchard et al., 2005).

Surface Functionalization and Dye-Sensitized Solar Cells

Moreover, these compounds have found applications in surface functionalization of nanoparticles and dye-sensitized solar cells. Their role in improving the efficiency and stability of solar cells highlights their potential in the field of renewable energy (Gnichwitz et al., 2010).

Propiedades

IUPAC Name |

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCGVPJZSCYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |

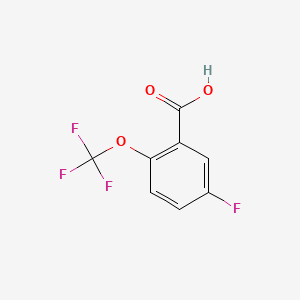

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

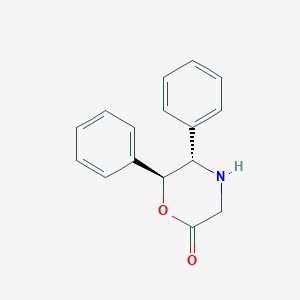

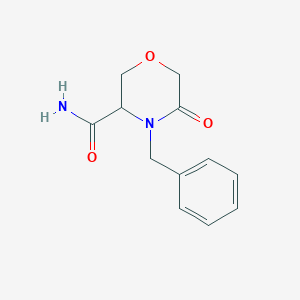

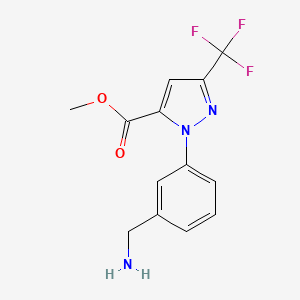

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)